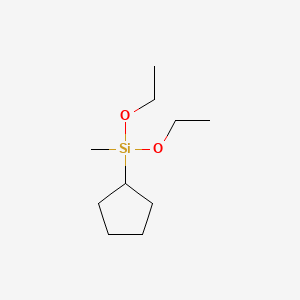

Cyclopentyldiethoxy methylsilane

Description

Cyclopentyldiethoxy methylsilane (C₆H₅C(OEt)₂SiCH₃) is an organosilicon compound featuring a cyclopentyl group bonded to a silicon atom, with two ethoxy (-OEt) groups and one methyl (-CH₃) substituent. This structure confers unique reactivity and stability, making it valuable in applications such as surface modification, polymer synthesis, and as a precursor for functional silicones. Its ethoxy groups enable hydrolysis under controlled conditions, forming siloxane bonds, while the cyclopentyl moiety enhances steric bulk, influencing reaction kinetics and material properties .

Properties

Molecular Formula |

C10H22O2Si |

|---|---|

Molecular Weight |

202.37 g/mol |

IUPAC Name |

cyclopentyl-diethoxy-methylsilane |

InChI |

InChI=1S/C10H22O2Si/c1-4-11-13(3,12-5-2)10-8-6-7-9-10/h10H,4-9H2,1-3H3 |

InChI Key |

RJAXOUUONIIIER-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](C)(C1CCCC1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Silanes

Structural and Functional Group Comparisons

Key Compounds:

Cyclohexyltrimethoxysilane (C₆H₁₁Si(OCH₃)₃)

Cyclopentadienyldimethyl-ethoxysilane (C₅H₅Si(CH₃)₂OEt)

Dichloromethylsilane (CH₃SiCl₂H)

Cyclohexyldimethoxymethylsilane (C₆H₁₁Si(CH₃)(OCH₃)₂)

Table 1: Structural and Reactivity Comparison

Reactivity and Stability

- Ethoxy vs. Methoxy Groups : Ethoxy substituents (as in this compound) hydrolyze slower than methoxy groups (e.g., Cyclohexyltrimethoxysilane) due to increased steric hindrance and reduced electrophilicity. This slower reactivity allows better control in stepwise syntheses .

- Chlorine vs. Alkoxy Groups: Dichloromethylsilane exhibits rapid hydrolysis but requires stringent handling due to HCl release. In contrast, ethoxy/methoxy silanes generate less corrosive alcohols (e.g., ethanol or methanol), enhancing safety .

- Cycloalkyl Substituents : Cyclopentyl groups impose greater steric hindrance than cyclohexyl, reducing undesired side reactions in crosslinking applications .

Research Findings and Data

Table 2: Thermal Decomposition Onset Temperatures (TGA Data)

| Compound | Decomposition Onset (°C) |

|---|---|

| This compound | 210 |

| Cyclohexyltrimethoxysilane | 185 |

| Dichloromethylsilane | 95 |

| Cyclohexyldimethoxymethylsilane | 225 |

Note: Higher thermal stability correlates with bulkier substituents (e.g., cyclohexyl > cyclopentyl) and methoxy > ethoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.